Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro-thiophene derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene derivatives, including 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE, have a wide range of scientific research applications. They are used in medicinal chemistry for their anticancer, anti-inflammatory, and antimicrobial properties . In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which are used as local anesthetics . The exact mechanism of action for 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE would depend on its specific structure and functional groups, which determine its binding affinity and activity towards particular biological targets.
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as indole and pyrrole derivatives. While indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities , pyrrole derivatives are recognized for their broad-spectrum biological activities, including antimicrobial and antitubercular properties . The uniqueness of 2,4-DIETHYL 3-METHYL-5-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific structure, which combines the thiophene ring with a benzofuran moiety, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C24H27NO6S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H27NO6S/c1-6-29-23(27)20-14(5)21(24(28)30-7-2)32-22(20)25-19(26)11-16-12-31-18-9-8-15(13(3)4)10-17(16)18/h8-10,12-13H,6-7,11H2,1-5H3,(H,25,26) |
InChI Key |
HISVSDVZXGUARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
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